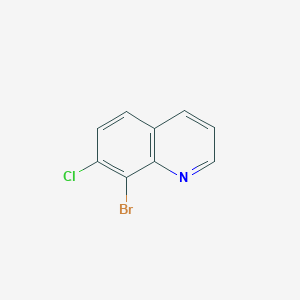

8-Bromo-7-chloroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromo-7-chloroquinoline is a compound with the molecular formula C9H5BrClN . It is a white to yellow solid with a molecular weight of 242.5 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrClN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H . This indicates the presence of a bromine atom at the 8th position and a chlorine atom at the 7th position on the quinoline ring.Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 242.5 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Synthetic Applications in Organic Chemistry

8-Bromo-7-chloroquinoline serves as a valuable intermediate in organic synthesis, demonstrating utility in the preparation of various chloro and hydroxy derivatives. For instance, it has been utilized to efficiently synthesize 7-chloro-8-hydroxyquinoline from its bromo derivative, showcasing the versatility of halogenated quinolines in synthetic chemistry (Mongin et al., 1996).

Antifungal Applications

Research into halogenated quinolines, such as this compound, has also explored their potential as antifungal agents. Certain derivatives have demonstrated significant fungitoxic activity against a range of fungi, underscoring the potential of these compounds in developing new antifungal treatments (Gershon et al., 1996).

Photophysical Studies

The photophysical properties of this compound derivatives have been extensively studied, revealing insights into their behavior in different states and environments. These studies have implications for developing photoprotective agents and understanding the molecular dynamics of similar compounds (An et al., 2009).

Corrosion Inhibition

Investigations into the corrosion inhibition properties of chloroquine derivatives, including those related to this compound, have provided valuable insights into their effectiveness in protecting against corrosion. This research suggests the potential application of these compounds in materials science and engineering to enhance the durability of metals (Ogunyemi et al., 2020).

In Vitro Cytotoxic Studies

The cytotoxic properties of this compound derivatives have been explored, particularly in the context of cancer research. Studies indicate that these compounds, especially when coordinated with metals, can exhibit promising antiproliferative activity against certain cancer cell lines, opening avenues for new cancer therapeutics (Kotian et al., 2021).

Mechanistic Insights into Photolysis

The mechanism and scope of photolysis for compounds protected by this compound have been detailed, providing a foundation for the use of these compounds in photolabile protecting groups. This research is particularly relevant in the context of physiological studies and the development of light-sensitive probes (Zhu et al., 2006).

Antiviral Research

Recent studies have identified clioquinol and its analogues, including those derived from this compound, as novel inhibitors of SARS-CoV-2 infection. This highlights the potential of such compounds in the development of treatments for COVID-19 and other viral infections (Olaleye et al., 2021).

Safety and Hazards

8-Bromo-7-chloroquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that quinoline derivatives, which include 8-bromo-7-chloroquinoline, are often used in medicinal chemistry due to their versatile applications .

Mode of Action

This compound is a type of phototrigger for biological use. It undergoes a photodeprotection reaction when exposed to ultraviolet or near-visible light, releasing acetate and the remnant of the protecting group . This photodeprotection mechanism is crucial for regulating the action of physiologically active messengers in vivo .

Biochemical Pathways

It’s known that quinoline derivatives can have broad bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .

Result of Action

The photodeprotection reaction of this compound can lead to the release of acetate and the remnant of the protecting group, which can then interact with biological targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photodeprotection reaction of this compound is influenced by the intensity and wavelength of light, as well as the solvent and pH conditions .

Properties

IUPAC Name |

8-bromo-7-chloroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMJVWVSQGFCOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)Br)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2625701.png)

![3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2625702.png)

![4-((3-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2625704.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine hydrochloride](/img/structure/B2625707.png)

![2-[2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2625714.png)

![3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2625715.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2625719.png)

![3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2625723.png)